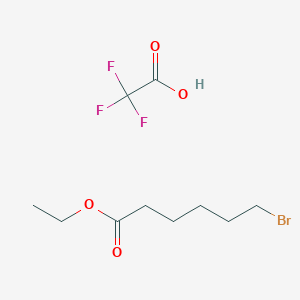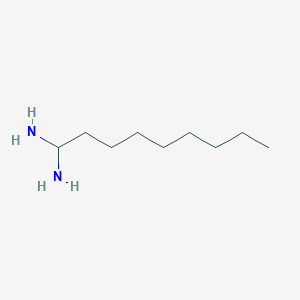
Ethyl 6-bromohexanoate;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-bromohexanoate: and 2,2,2-trifluoroacetic acid are two distinct chemical compounds. Ethyl 6-bromohexanoate is an organic compound with the molecular formula C8H15BrO2. It is commonly used as an intermediate in organic synthesis. 2,2,2-trifluoroacetic acid, on the other hand, is a strong organic acid with the molecular formula C2HF3O2, widely used in chemical research and industry.
Métodos De Preparación
Ethyl 6-bromohexanoate: can be synthesized through the esterification of 6-bromohexanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions for several hours to ensure complete conversion . Industrial production methods may involve similar esterification processes but on a larger scale with optimized reaction conditions for higher yields.
2,2,2-trifluoroacetic acid: is usually produced by the electrochemical fluorination of acetic acid or its derivatives. This process involves the substitution of hydrogen atoms with fluorine atoms, resulting in the formation of trifluoroacetic acid .
Análisis De Reacciones Químicas
Ethyl 6-bromohexanoate: undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: In the presence of aqueous acid or base, ethyl 6-bromohexanoate can be hydrolyzed to 6-bromohexanoic acid and ethanol.
2,2,2-trifluoroacetic acid: is known for its strong acidity and can participate in:
Esterification: Reacts with alcohols to form trifluoroacetate esters.
Decarboxylation: Under certain conditions, it can lose carbon dioxide to form trifluoromethane.
Aplicaciones Científicas De Investigación
Ethyl 6-bromohexanoate: is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of carnitine derivatives, which are important in biochemical studies related to fatty acid metabolism .
2,2,2-trifluoroacetic acid: is widely used as a solvent and reagent in organic synthesis. It is employed in peptide synthesis for the cleavage of peptide bonds and in the purification of proteins. Additionally, it is used in the production of pharmaceuticals and agrochemicals .
Mecanismo De Acción
Ethyl 6-bromohexanoate: acts primarily as an alkylating agent due to the presence of the bromine atom, which can be displaced by nucleophiles. This property makes it useful in the synthesis of various substituted compounds .
2,2,2-trifluoroacetic acid: exerts its effects through its strong acidity, which allows it to protonate various functional groups and facilitate chemical reactions. Its ability to donate protons makes it a valuable reagent in organic synthesis .
Comparación Con Compuestos Similares
Ethyl 6-bromohexanoate: can be compared with other bromoalkanoates such as ethyl 5-bromovalerate and ethyl 7-bromoheptanoate. These compounds share similar reactivity patterns but differ in the length of their carbon chains, which can influence their physical properties and reactivity .
2,2,2-trifluoroacetic acid: can be compared with other trifluoroacetic acids like trifluoroacetic anhydride and trifluoroacetate esters. These compounds share the trifluoromethyl group, which imparts strong electron-withdrawing properties, but differ in their specific functional groups and reactivity .
Propiedades
Número CAS |
671195-34-9 |
|---|---|
Fórmula molecular |
C10H16BrF3O4 |
Peso molecular |
337.13 g/mol |
Nombre IUPAC |
ethyl 6-bromohexanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H15BrO2.C2HF3O2/c1-2-11-8(10)6-4-3-5-7-9;3-2(4,5)1(6)7/h2-7H2,1H3;(H,6,7) |
Clave InChI |
KMZKWPQJMJVINV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCCCBr.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-Bis[2-(10-hexyl-10H-phenothiazin-3-YL)ethenyl]benzaldehyde](/img/structure/B12528319.png)
![4-(4-{2-[(Propan-2-yl)oxy]phenyl}piperazin-1-yl)cyclohexan-1-amine](/img/structure/B12528321.png)
![2-{Phenyl[3-(trimethoxysilyl)propyl]amino}benzene-1,4-diol](/img/structure/B12528328.png)
![Methyl 3-[4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12528331.png)




![Benzoic acid, 4-[3-oxo-3-(3-pyridinyl)-1-propenyl]-, methyl ester](/img/structure/B12528396.png)

![6-[Benzyl(ethyl)amino]pyridin-3-ol](/img/structure/B12528418.png)

stannane](/img/structure/B12528426.png)
